molecular formula C13H8FNO B6370089 2-(5-Cyano-2-fluorophenyl)phenol CAS No. 1261957-71-4

2-(5-Cyano-2-fluorophenyl)phenol

Cat. No.: B6370089
CAS No.: 1261957-71-4
M. Wt: 213.21 g/mol
InChI Key: SUMMFYBESDUBKD-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-fluorophenyl)phenol is an aromatic compound that features both a cyano group and a fluorine atom on a phenyl ring, which is connected to a phenol group

Properties

IUPAC Name

4-fluoro-3-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-6-5-9(8-15)7-11(12)10-3-1-2-4-13(10)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMMFYBESDUBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683473
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-71-4
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Activation and Reaction Design

The electron-deficient nature of fluorinated arenes enables SNAr reactions, particularly when ortho- or para-directing groups enhance ring activation. For 2-(5-Cyano-2-fluorophenyl)phenol, the fluorine atom at the 2-position and cyano group at the 5-position create a polarized aromatic system amenable to nucleophilic attack. A representative route involves:

  • Starting Material : 2-Fluoro-5-nitrobenzene (activated by nitro and fluorine groups).

  • Nitro-to-Cyano Conversion : Treatment with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 12–18 hours, achieving 68–75% yield.

  • Phenol Coupling : Subsequent Ullmann coupling with 2-bromophenol using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in toluene at 110°C, yielding 62–70%.

Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance nitro group displacement.

  • Catalyst : Copper-based catalysts facilitate phenol coupling without cyano group reduction.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

This method leverages boronic acid derivatives to assemble the biphenyl scaffold:

  • Boronic Acid Synthesis : 5-Cyano-2-fluorophenylboronic acid is prepared via Miyaura borylation of 5-cyano-2-fluoro-1-bromobenzene using bis(pinacolato)diboron and palladium(II) acetate in dioxane (85–90% yield).

  • Coupling Reaction : Reacting the boronic acid with 2-bromophenol under Pd(PPh₃)₄ catalysis in a 2M K₂CO₃ aqueous solution and toluene (1:1) at 80°C for 24 hours, yielding 78–82%.

Advantages :

  • Regioselectivity : The palladium catalyst ensures selective coupling at the bromine site.

  • Functional Group Tolerance : Cyano and fluorine groups remain intact under mild conditions.

Transition-Metal-Catalyzed Cyanation

Direct Cyanation of Halogenated Intermediates

A streamlined approach introduces the cyano group via metal-mediated substitution:

  • Substrate Preparation : 2-Fluoro-5-bromophenylphenol synthesized through Friedel-Crafts acylation followed by bromination.

  • Cyanation : Using copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 160°C for 8 hours, achieving 65–72% yield.

Alternative Reagents :

  • Pd-Catalyzed Cyanation : Pd₂(dba)₃ with Xantphos ligand and zinc cyanide (Zn(CN)₂) in DMF at 100°C (yield: 70–75%).

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalyst SystemYield (%)Limitations
SNArNitro displacement, Ullmann couplingCuI, 1,10-phenanthroline62–70High temperatures required
Suzuki-MiyauraMiyaura borylation, cross-couplingPd(PPh₃)₄78–82Boronic acid stability issues
Direct CyanationCuCN or Pd-mediated substitutionCuCN or Pd₂(dba)₃65–75Halogenated precursor needed

Industrial Scalability : The Suzuki-Miyaura method offers superior yields and reproducibility, though boronic acid handling necessitates anhydrous conditions. Direct cyanation is cost-effective but requires high-purity halogenated intermediates.

Emerging Methodologies and Innovations

Photoredox Cyanation

Recent advances employ visible-light-mediated catalysis to introduce cyano groups under ambient conditions. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) with trimethylsilyl cyanide (TMSCN) in acetonitrile achieve 55–60% yield at room temperature, though scalability remains unproven.

Flow Chemistry Applications

Continuous-flow reactors enhance reaction control for SNAr and coupling steps, reducing side products and improving throughput by 30–40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyano-2-fluorophenyl)phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications .

Q & A

Q. What are the optimal synthetic routes for 2-(5-Cyano-2-fluorophenyl)phenol, and how can purity be ensured?

Methodological Answer: A multi-step approach is recommended:

  • Step 1 : Begin with Suzuki-Miyaura coupling of 5-cyano-2-fluorophenylboronic acid with a protected phenol derivative to form the biphenyl backbone .
  • Step 2 : Deprotect the phenol group under mild acidic conditions (e.g., HCl in dioxane) to avoid cyano group hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for ≥95% purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which characterization techniques are critical for confirming the structure of 2-(5-Cyano-2-fluorophenyl)phenol?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns. The fluorine atom at C2 and cyano group at C5 will show distinct splitting patterns .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak at m/z 241.22 (C13_{13}H7_7FNO2_2) and fragmentation patterns .
  • FT-IR : Identify O-H (phenol, ~3200 cm1^{-1}), C≡N (~2240 cm1^{-1}), and C-F (~1220 cm1^{-1}) stretches .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Receptor Binding Studies : Use as a scaffold for 5-HT2A_{2A} receptor ligands due to fluorophenyl and phenol moieties. Radiolabel with 18F^{18}F for PET imaging .
  • Enzyme Inhibition : Functionalize the phenol group to target tyrosine kinases. Assess IC50_{50} via kinase activity assays (e.g., ADP-Glo™) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in predicted vs. observed dihedral angles?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform). Use SHELXL for refinement, focusing on the dihedral angle between the fluorophenyl and phenol rings. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G**) .
  • Analysis : Discrepancies >5° suggest steric hindrance or intermolecular interactions (e.g., C-H⋯O hydrogen bonds) not modeled computationally .

Q. What computational strategies validate electronic properties for optoelectronic applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian16 (B3LYP/def2-TZVP). Calculate HOMO-LUMO gaps and electrostatic potential surfaces to predict charge transport behavior .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax_{\text{max}} in DMSO). Deviations <10 nm confirm model reliability .

Q. How does the fluorophenyl group influence binding affinity in serotonin receptor studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with 5-HT2A_{2A} (PDB: 6WGT). The fluorine’s electronegativity enhances hydrogen bonding with Ser159 .
  • Mutagenesis Testing : Replace Ser159 with alanine in HEK293 cells. A >50% reduction in binding (radioligand assay) confirms fluorine’s role .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions. For in vitro assays, dilute in PBS with 0.01% Tween-80 to prevent aggregation .
  • Prodrug Approach : Acetylate the phenol group to improve logP. Hydrolyze in situ via esterases (validate with LC-MS) .

Q. How to address regioselectivity issues in electrophilic aromatic substitution?

Methodological Answer:

  • Directing Group Strategy : The phenol’s -OH group directs electrophiles to the para position. For meta substitution, protect -OH as a methyl ether, perform substitution, then deprotect .
  • Kinetic Control : Use low temperatures (-78°C) and bulky electrophiles (e.g., NBS) to favor less sterically hindered positions .

Q. What analytical methods identify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze by UPLC-QTOF-MS (BEH C18 column, 0.1% formic acid gradient). Major degradants include quinone (oxidation) and cyano-hydrolyzed carboxylic acid .
  • Mechanistic Insight : Use 18O^{18}O-labeling (H_2$$ ^{18}O) to confirm hydrolysis pathways via isotope patterns in MS .

Q. How can this compound serve as a synthon in non-linear optical materials?

Methodological Answer:

  • Cocrystallization : Co-crystallize with electron-deficient partners (e.g., 1,3,5-trinitrobenzene) to enhance dipole alignment. Measure SHG efficiency via Kurtz-Perry powder method .
  • Z-Scan Analysis : Determine third-order nonlinear susceptibility (χ(3)^{(3)}) using 800 nm femtosecond pulses. A value >1012^{-12} esu indicates potential for photonic devices .

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